Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-THR(TBU)-OME typically involves the protection of the hydroxyl group of threonine with a tert-butyl group. This is followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
In industrial settings, Z-THR(TBU)-OME is produced in bulk quantities. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The compound is typically packaged in 25kg drums or 1kg bags for distribution .
Chemical Reactions Analysis
Types of Reactions
Z-THR(TBU)-OME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its original threonine form.
Substitution: The tert-butyl and benzyloxycarbonyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced threonine, and substituted threonine derivatives .
Scientific Research Applications
Z-THR(TBU)-OME has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for the hydroxyl and amino functions.
Biology: The compound is utilized in the synthesis of peptide-based drugs and biomolecules.
Medicine: It plays a role in the development of therapeutic peptides and proteins.
Industry: Z-THR(TBU)-OME is used in the large-scale production of peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Z-THR(TBU)-OME involves its role as a protecting group in peptide synthesis. The tert-butyl group protects the hydroxyl function, while the benzyloxycarbonyl group protects the amino function. This allows for selective reactions at other sites on the molecule without interference from the protected groups .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Thr(tBu)-OSu: A similar compound with an N-hydroxysuccinimide (OSu) ester group, used for coupling reactions.
Uniqueness
Z-THR(TBU)-OME is unique due to its combination of tert-butyl and benzyloxycarbonyl protecting groups, which provide stability and selectivity in peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
Properties
Molecular Formula |
C17H25NO5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H25NO5/c1-12(23-17(2,3)4)14(15(19)21-5)18-16(20)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20) |
InChI Key |
NKWFWFWEJCKORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
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